molecular formula C24H20ClN3O2 B2451236 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide CAS No. 941965-36-2

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide

Cat. No.: B2451236
CAS No.: 941965-36-2
M. Wt: 417.89
InChI Key: SFXOXZHRSJZVBW-UHFFFAOYSA-N
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Description

N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C24H20ClN3O2 and its molecular weight is 417.89. The purity is usually 95%.
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Scientific Research Applications

Analgesic Properties

  • Research by Ukrainets et al. (2015) focused on the modification of pyrido[1,2-a]pyrimidine nucleus to optimize biological properties of related compounds. They found that certain modifications lead to increased analgesic activity, particularly in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antimalarial Activity

Antimicrobial and Antimycobacterial Activity

Gastroprotective Activity

Antiproliferative Activity

  • Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and found that they exhibited antiproliferative activity against various human cancer cell lines (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Interaction with DNA

  • Zhang et al. (2013) investigated the interaction of a related compound with calf thymus DNA (ctDNA), suggesting a potential for DNA interaction via groove mode binding (Zhang, Huang, Cai, Xu, & Sun, 2013).

Properties

IUPAC Name

N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-16-23(24(30)28-15-19(25)12-13-21(28)26-16)27-22(29)14-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,15,20H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXOXZHRSJZVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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